Cas no 2378261-89-1 (K-Ras ligand-Linker Conjugate 6)

K-Ras ligand-Linker Conjugate 6は、標的タンパク質K-Rasに特異的に結合するリガンドとリンカーを組み合わせたコンジュゲート化合物です。この化合物は、K-Rasの活性を調節するための分子ツールとして設計されており、高い選択性と結合親和性を示します。リンカーの最適化により、細胞内での安定性と生物学的利用能が向上しており、創薬研究や標的治療の開発において有用です。特に、K-Ras変異型がんなどの疾患研究における分子メカニズム解明に貢献することが期待されます。

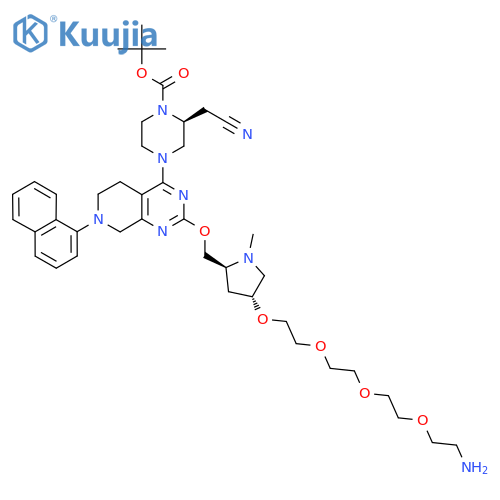

2378261-89-1 structure

商品名:K-Ras ligand-Linker Conjugate 6

K-Ras ligand-Linker Conjugate 6 化学的及び物理的性質

名前と識別子

-

- K-Ras ligand-Linker Conjugate 6

- tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate

- SCHEMBL24787948

- F82667

- 2378261-89-1

- AKOS040743404

- CS-0119840

- HY-130991

- MS-31450

-

- インチ: 1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1

- InChIKey: BESPBPQQMBNUCA-DHWXLLNHSA-N

- ほほえんだ: O(CCOCCOCCOCCN)[C@H]1CN(C)[C@H](COC2=NC3CN(C4=CC=CC5C=CC=CC4=5)CCC=3C(=N2)N2CCN(C(=O)OC(C)(C)C)[C@@H](CC#N)C2)C1

計算された属性

- せいみつぶんしりょう: 788.45849628g/mol

- どういたいしつりょう: 788.45849628g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 14

- 重原子数: 57

- 回転可能化学結合数: 20

- 複雑さ: 1270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 161

- 疎水性パラメータ計算基準値(XlogP): 3.1

K-Ras ligand-Linker Conjugate 6 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-130991-10mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 95.18% | 10mg |

¥2000 | 2024-07-21 | |

| Ambeed | A1549870-100mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 98% | 100mg |

$1678.0 | 2024-07-28 | |

| 1PlusChem | 1P01N6FV-5mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 95% | 5mg |

$174.00 | 2024-05-23 | |

| 1PlusChem | 1P01N6FV-50mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 95% | 50mg |

$746.00 | 2024-05-23 | |

| 1PlusChem | 1P01N6FV-100mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 95% | 100mg |

$1158.00 | 2024-05-23 | |

| 1PlusChem | 1P01N6FV-10mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 95% | 10mg |

$258.00 | 2024-05-23 | |

| Aaron | AR01N6O7-50mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 95% | 50mg |

$954.00 | 2025-02-12 | |

| Aaron | AR01N6O7-100mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 95% | 100mg |

$1508.00 | 2025-02-12 | |

| MedChemExpress | HY-130991-5mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 95.18% | 5mg |

¥1250 | 2024-07-21 | |

| 1PlusChem | 1P01N6FV-25mg |

K-Ras ligand-Linker Conjugate 6 |

2378261-89-1 | 95% | 25mg |

$471.00 | 2024-05-23 |

K-Ras ligand-Linker Conjugate 6 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

2378261-89-1 (K-Ras ligand-Linker Conjugate 6) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2378261-89-1)K-Ras ligand-Linker Conjugate 6

清らかである:99%

はかる:100mg

価格 ($):1510.0